Foreword: Navigating the Landscape of a Niche Chemical Intermediate
Foreword: Navigating the Landscape of a Niche Chemical Intermediate
An In-Depth Technical Guide to 3-Ethyl-2-pyrrolidinone (CAS 975-39-3) for Advanced Research
In the vast field of chemical synthesis and drug discovery, the pyrrolidinone scaffold stands as a cornerstone, integral to a multitude of biologically active compounds.[1] This guide focuses on a specific, yet lesser-documented member of this family: 3-Ethyl-2-pyrrolidinone (CAS 930-92-7) . It is crucial to distinguish this molecule from its far more common and industrially prominent isomer, N-Ethyl-2-pyrrolidone (NEP), where the ethyl group is attached to the nitrogen atom.
The relative scarcity of dedicated research on 3-Ethyl-2-pyrrolidinone necessitates a unique approach. This document moves beyond a simple data sheet, leveraging foundational principles of organic chemistry and extrapolating from well-studied analogous structures. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, insightful, and practical guide. We will explore its core properties, delve into plausible synthetic strategies, discuss its potential reactivity and applications, and address safety considerations through the lens of related compounds, thereby equipping the scientific community to unlock its potential.
Core Physicochemical and Structural Characteristics
While extensive experimental data for 3-Ethyl-2-pyrrolidinone is not widely published, we can consolidate its fundamental properties from chemical databases and supplier information. These parameters form the basis for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 930-92-7 | [2][3] |
| Molecular Formula | C₆H₁₁NO | [2][4] |
| Molecular Weight | 113.16 g/mol | [3] |
| IUPAC Name | 3-ethylpyrrolidin-2-one | [4] |
| Canonical SMILES | CCC1CCNC1=O | [4] |
| InChI Key | ZRBMHTFPJMSUDJ-UHFFFAOYSA-N | [4] |
| Monoisotopic Mass | 113.08406 Da | [4] |
| Predicted XlogP | 0.5 | [4] |
| Appearance | Solid (Typical) | [2] |
| Stereochemistry | Racemic (Typically supplied) | [2] |
Note: Some properties, such as the octanol-water partition coefficient (XlogP), are computationally predicted and should be confirmed experimentally for critical applications.
Synthesis Strategies: A Mechanistic Perspective
Specific, optimized synthesis protocols for 3-Ethyl-2-pyrrolidinone are not prevalent in the literature. However, its structure—a C3-substituted γ-lactam—suggests several robust and well-established synthetic routes. The choice of strategy depends on starting material availability, desired scale, and stereochemical considerations.
Strategy 1: α-Alkylation of 2-Pyrrolidinone
This is arguably the most direct conceptual approach, involving the deprotonation of 2-pyrrolidinone to form an enolate, followed by quenching with an ethylating agent.
Causality and Experimental Design:
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Base Selection: The pKa of the α-proton in 2-pyrrolidinone is relatively high. Therefore, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required to quantitatively generate the enolate anion. Using a weaker base would result in an unfavorable equilibrium and low conversion.
-
Solvent and Temperature: Anhydrous, aprotic polar solvents like Tetrahydrofuran (THF) are ideal. The reaction must be conducted at low temperatures (e.g., -78 °C) to prevent self-condensation of the enolate and other side reactions.
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Electrophile: An electrophilic ethyl source, such as ethyl iodide or ethyl bromide, is introduced to the enolate solution.
Exemplary Protocol: α-Alkylation of 2-Pyrrolidinone
Objective: To synthesize 3-Ethyl-2-pyrrolidinone from 2-pyrrolidinone.
Materials:
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2-Pyrrolidinone (1.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
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Diisopropylamine (1.1 equiv)
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Ethyl Iodide (1.2 equiv)
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Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Enolate Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. b. Add diisopropylamine (1.1 equiv) via syringe. c. Slowly add n-BuLi (1.1 equiv) dropwise. Stir the solution at -78 °C for 20 minutes, then allow it to warm to 0 °C for 10 minutes to form the LDA solution. d. Re-cool the LDA solution to -78 °C. e. In a separate flask, dissolve 2-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF. f. Add the 2-pyrrolidinone solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation (Electrophilic Quench): a. Add ethyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C. b. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
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Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract three times with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 3-Ethyl-2-pyrrolidinone.
Strategy 2: Reductive Cyclization of γ-Nitro Esters
An alternative approach involves the construction of the heterocyclic ring from an acyclic precursor. This method can be advantageous for creating diverse analogs.
Workflow:
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Michael Addition: A Michael addition of a nitroalkane (e.g., 1-nitropropane) to an acrylate ester (e.g., ethyl acrylate) yields a γ-nitro ester.
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Nitro Group Reduction: The nitro group is reduced to an amine. Common reagents for this transformation include catalytic hydrogenation (H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., Zn in acetic acid).
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Lactamization: Upon reduction, the resulting γ-amino ester undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to form the 3-Ethyl-2-pyrrolidinone ring, eliminating ethanol.
Diagram: Reductive Cyclization Workflow
Caption: A plausible three-step synthesis of 3-Ethyl-2-pyrrolidinone.
Potential Applications in Medicinal Chemistry and Research
The pyrrolidinone ring is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets.[1] While 3-Ethyl-2-pyrrolidinone itself is not a known therapeutic, its value lies in its role as a versatile building block.
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Scaffold for Drug Candidates: The ethyl group at the C3 position provides a chiral center and a lipophilic handle. The secondary amine of the lactam can be functionalized (e.g., via N-alkylation or N-acylation) to explore chemical space. This makes it an ideal starting point for creating libraries of novel compounds for screening against various targets, including enzymes and receptors in the central nervous system.[1]
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Fragment-Based Drug Discovery (FBDD): With a low molecular weight (113.16 g/mol ), it fits the criteria for a molecular fragment. In FBDD, such small molecules are screened for weak but efficient binding to a biological target. Positive hits can then be "grown" or elaborated into more potent leads.
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Precursor for Bioactive Molecules: The 2-pyrrolidinone core is found in natural products and synthetic molecules with a wide range of activities, including antioxidant, anti-inflammatory, and anticancer properties.[5] 3-Ethyl-2-pyrrolidinone serves as a synthetic precursor to more complex derivatives within this class.
Diagram: Role as a Chemical Scaffold
Caption: Functionalization pathways from the 3-Ethyl-2-pyrrolidinone scaffold.
Safety and Toxicological Profile: An Extrapolative Approach
No specific, comprehensive toxicological data for 3-Ethyl-2-pyrrolidinone (CAS 930-92-7) is readily available. In such cases, it is standard practice for researchers to consult data for structurally similar compounds as a preliminary guide for safe handling, with the understanding that this is not a substitute for compound-specific assessment. The most relevant analogues are N-Methyl-2-pyrrolidone (NMP) and N-Ethyl-2-pyrrolidone (NEP).
Warning: The following data pertains to N-Ethyl-2-pyrrolidone (CAS 2687-91-4) and related compounds. It should be used for hazard awareness and to inform handling precautions only.
| Hazard Category | Findings for N-Ethyl-2-pyrrolidone (NEP) & Related Compounds | Recommended Precautions for 3-Ethyl-2-pyrrolidinone |
| Eye Irritation | Causes serious eye damage (H318).[6][7][8] Corrosive injuries observed in animal studies.[9] | Always wear safety goggles with side shields. |
| Skin Contact | Not classified as a skin irritant, but prolonged contact should be avoided.[6] | Wear suitable chemical-resistant gloves (e.g., nitrile). |
| Reproductive Toxicity | Classified as a reproductive toxicant (Repr. 1B). May damage the unborn child and is suspected of damaging fertility (H360Df).[6][7][8][9] | Handle only after reading all safety precautions. Use in a well-ventilated fume hood. Women of childbearing age should handle with extreme caution. |
| Stability & Reactivity | Stable under normal conditions.[6][8] Can react violently with strong acids, bases, and strong oxidizing agents.[6][7] | Store away from incompatible materials. Avoid heat and ignition sources. |
| Inhalation | May cause respiratory tract irritation.[10] | Use in a well-ventilated area or fume hood. If aerosol/mist formation is possible, respiratory protection is necessary.[6] |
Self-Validating Protocol for Handling: Given the known reproductive toxicity of its isomer, 3-Ethyl-2-pyrrolidinone must be handled as a substance of high concern until proven otherwise. All work should be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.
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PubChemLite. 3-ethyl-2-pyrrolidinone (C6H11NO). Available at: [Link]. (Accessed Feb 3, 2026)
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Carl Roth GmbH + Co. KG. Safety Data Sheet: N-Ethyl-2-pyrrolidone. Available at: [Link]. (Accessed Feb 3, 2026)
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National Center for Biotechnology Information. PubChem Compound Summary for CID 17595, N-ethyl-2-pyrrolidone. Available at: [Link]. (Accessed Feb 3, 2026)
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Nguyen, L. H. D., et al. (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. RSC Advances. Available at: [Link]. (Accessed Feb 3, 2026)
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Wikipedia. Hofmann–Löffler reaction. Available at: [Link]. (Accessed Feb 3, 2026)
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ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters. Available at: [Link]. (Accessed Feb 3, 2026)
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]. (Accessed Feb 3, 2026)
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Australian Government Department of Health. (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. Available at: [Link]. (Accessed Feb 3, 2026)
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